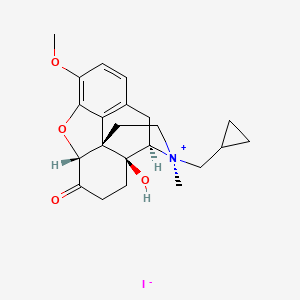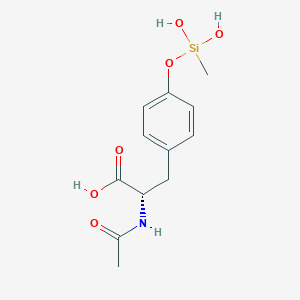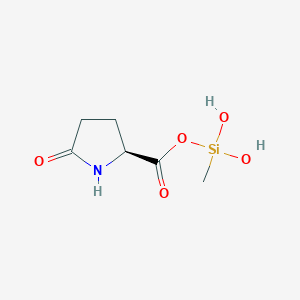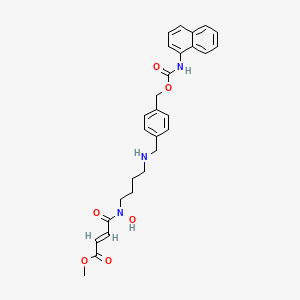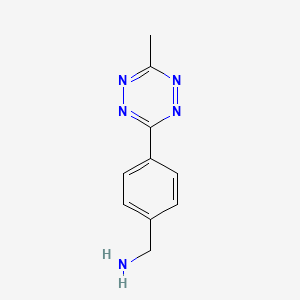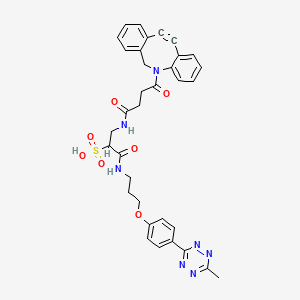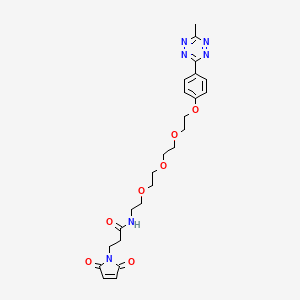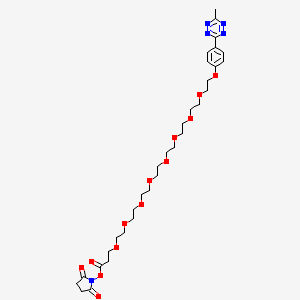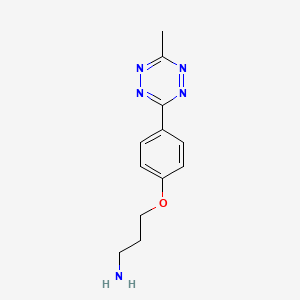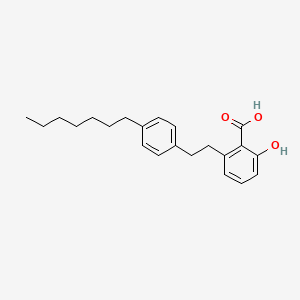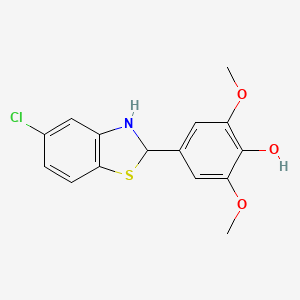
ミベレシブ
概要
説明
Mivebresib is a novel compound that functions as a pan-inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, particularly in cancer pathogenesis. By inhibiting BET proteins, mivebresib induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
科学的研究の応用
Mivebresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Mivebresib is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Researchers use mivebresib to investigate the mechanisms of cancer cell apoptosis and the role of BET proteins in various biological processes.
作用機序
Mivebresib exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the transcriptional regulation of oncogenes and other genes involved in cancer cell survival and proliferation. The primary molecular targets of mivebresib are the BET family proteins, including BRD2, BRD3, and BRD4 .
生化学分析
Biochemical Properties
Mivebresib interacts with BET proteins, which play crucial roles in transcriptional regulation relevant to cancer pathogenesis . It binds to the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT . This interaction disrupts protein-protein interaction between BET proteins and acetylated histones and transcription factors, thereby inhibiting the expression of some growth-promoting genes .
Cellular Effects
Mivebresib has shown to influence cell function by causing apoptosis of cancer cells in vitro . It has demonstrated antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, KRAS-mutant NSCLC, prostate cancer, and breast cancer . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mivebresib exerts its effects at the molecular level by binding to the bromodomains of BET proteins . This binding interaction disrupts the protein-protein interaction between BET proteins and acetylated histones and transcription factors, leading to the inhibition of the expression of some growth-promoting genes .
Temporal Effects in Laboratory Settings
The effects of Mivebresib have been studied over time in laboratory settings . It has shown to have a tolerable safety profile, and stable disease was observed in some patients with malignant solid tumors
Dosage Effects in Animal Models
In animal models, the effects of Mivebresib have been observed to vary with different dosages
準備方法
The synthesis of mivebresib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial production methods for mivebresib are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Mivebresib undergoes several types of chemical reactions, including:
Oxidation: Mivebresib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in mivebresib, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Mivebresib is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
INCB-057643: A BET inhibitor with structural similarities to mivebresib but distinct biological activity.
ABBV-744: A selective BET inhibitor with a different binding profile compared to mivebresib
Mivebresib stands out due to its high potency and favorable safety profile observed in clinical trials .
特性
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445993-26-9 | |
| Record name | Mivebresib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIVEBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

